molecular formula C10H5Cl2NO2 B12891578 3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde CAS No. 88096-99-5

3-(2,6-Dichlorophenyl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B12891578
CAS No.: 88096-99-5
M. Wt: 242.05 g/mol
InChI Key: YDTURYNBLUNXMP-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a dichlorophenyl group attached to the isoxazole ring, making it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the reaction of 2,6-dichlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)isoxazole-4-carbaldehyde is largely dependent on its interactions with biological targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the dichlorophenyl group and the isoxazole ring allows for specific binding interactions with molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)isoxazole-4-carbaldehyde is unique due to its specific structural features, including the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

88096-99-5

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-3-8(12)9(7)10-6(4-14)5-15-13-10/h1-5H

InChI Key

YDTURYNBLUNXMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC=C2C=O)Cl

Origin of Product

United States

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